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molecular formula C12H16N2 B1581007 2-Methyl-3-N,N-dimethylaminomethylindole CAS No. 37125-92-1

2-Methyl-3-N,N-dimethylaminomethylindole

Cat. No. B1581007
M. Wt: 188.27 g/mol
InChI Key: AJNMXMZCRHTBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04234595

Procedure details

AcOH, 236 ml., was mixed with cooling and stirring with 62 m. of 37% formaldehyde at 10°, and 154 ml of 25% aqueous dimethylamine was added dropwise with cooling so as to maintain the temperature at 10°. A solution of 100 g of 2-methylindole in 160 ml of dioxane was then added dropwise with cooling, again maintaining the temperature at 10°. The mixture was stirred at ice temperature for 1 hour and then overnight at room temperature. The mixture was then poured into 2.0 of water with stirring. A small amount of insoluble material was removed by filtration. The filtrate was treated with activated charcoal, filtered again, and the filtrate cooled and basified by the dropwise addition of about 225 ml. of 50% aqueous sodium hydroxide. The product was collected by filtration, washed with water, and air dried, yield 96 g. This material was dissolved in 700 ml of dilute aqueous HCl, treated with activated carbon, filtered, and again basified after diluting to 2 l. with water. The product was collected, air dried, and recrystallized from acetonitrile, yield 72 g., m.p. 117°-119°.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
154 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)=O.C=O.[CH3:7][NH:8][CH3:9].[CH3:10][C:11]1[NH:12][C:13]2[C:18](C=1)=[CH:17][CH:16]=[CH:15][CH:14]=2>O1CCOCC1.O>[CH3:10][C:11]1[NH:12][C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]=1[CH2:1][N:8]([CH3:9])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
154 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring with 62 m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, was mixed
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
with cooling so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 10°
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
again maintaining the temperature at 10°
STIRRING
Type
STIRRING
Details
The mixture was stirred at ice temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
A small amount of insoluble material was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered again
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled
ADDITION
Type
ADDITION
Details
basified by the dropwise addition of about 225 ml
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved in 700 ml of dilute aqueous HCl
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
after diluting to 2 l
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile, yield 72 g

Outcomes

Product
Name
Type
Smiles
CC1=C(C2=CC=CC=C2N1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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